molecular formula C10H9BrN2O2 B124767 Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate CAS No. 143982-54-1

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B124767
CAS No.: 143982-54-1
M. Wt: 269.09 g/mol
InChI Key: MPILHKPXTMEIMG-UHFFFAOYSA-N
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Description

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry and organic synthesis. This compound is characterized by its fused imidazo[1,2-A]pyridine ring system, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their activity. These interactions can lead to changes in the biochemical pathways and cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to their inhibition or activation. This, in turn, can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Additionally, high doses of the compound can result in toxicity, affecting vital organs and systems in the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells. Understanding the metabolic pathways of the compound is crucial for predicting its behavior and effects in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments. These interactions can influence the localization and accumulation of the compound, affecting its efficacy and potency .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate. This reaction proceeds through a cyclization process, forming the imidazo[1,2-A]pyridine core . The reaction conditions often include the use of solvents like ethyl acetate and catalysts such as tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a two-step one-pot synthesis. This method involves the initial formation of an intermediate, followed by its condensation with active electrophiles like ethyl bromoacetate, under mild conditions to yield the desired product in moderate to high yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific bromine substitution, which imparts distinct reactivity and biological properties. This makes it a valuable scaffold for the development of novel therapeutic agents and chemical probes .

Properties

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPILHKPXTMEIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569155
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143982-54-1
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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